molecular formula C11H9FN2O3 B2424712 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-27-4

1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2424712
CAS No.: 1004193-27-4
M. Wt: 236.202
InChI Key: BFCURUQFSQIRID-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a fluorophenoxy methyl group and a carboxylic acid group

Scientific Research Applications

1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

The synthesis of 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorophenoxy methyl group: This step involves the reaction of the pyrazole intermediate with a fluorophenoxy methyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole ring can interact with various amino acid residues in the active site of the enzyme or receptor.

Comparison with Similar Compounds

1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which can affect its reactivity and binding properties.

    1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: The presence of a bromophenoxy group can lead to different chemical and biological properties compared to the fluorophenoxy derivative.

    1-[(4-Methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid: The methylphenoxy group can influence the compound’s hydrophobicity and overall reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its chemical stability, binding affinity, and selectivity for specific targets.

Properties

IUPAC Name

1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCURUQFSQIRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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